(S)-2-phenylpropanoyl chloride
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9ClO |
|---|---|
Molecular Weight |
168.62 g/mol |
IUPAC Name |
(2S)-2-phenylpropanoyl chloride |
InChI |
InChI=1S/C9H9ClO/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7H,1H3/t7-/m0/s1 |
InChI Key |
FOTITZRWZUAVPH-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)C(=O)Cl |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)Cl |
Origin of Product |
United States |
Synthesis and Properties of S 2 Phenylpropanoyl Chloride
The preparation of (S)-2-phenylpropanoyl chloride typically involves the reaction of (S)-2-phenylpropanoic acid with a chlorinating agent, such as thionyl chloride. This conversion is a standard method for synthesizing acyl chlorides from carboxylic acids.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉ClO |
| Molecular Weight | 168.62 g/mol |
| Appearance | Clear to pale yellow liquid |
| Boiling Point | 98-100 °C at 15 Torr |
| Density | 1.139 g/cm³ (predicted) |
Data sourced from PubChem and other chemical suppliers. nih.govcymitquimica.comlookchem.com
Reactivity and Reaction Mechanisms of S 2 Phenylpropanoyl Chloride in Asymmetric Transformations
Acylation Reactions with Chiral Nucleophiles
The primary role of (S)-2-phenylpropanoyl chloride in asymmetric synthesis is to introduce the (S)-2-phenylpropanoyl group onto a chiral nucleophile. This reaction creates a new diastereomeric compound where the stereochemistry of the resulting products is influenced by the interaction between the chiral centers of both the acyl chloride and the nucleophile.
N-Acylation of Chiral Amine Derivatives
The N-acylation of chiral amines with this compound is a fundamental process for creating chiral amides. This reaction is often employed in kinetic resolutions of racemic amines. In a kinetic resolution, the two enantiomers of a racemic amine react at different rates with the single enantiomer of the chiral acyl chloride. This difference in reaction rates allows for the separation of the faster-reacting enantiomer (which is converted to a diastereomeric amide) from the slower-reacting, unreacted amine enantiomer.
The stereoselectivity of this acylation is governed by the steric and electronic interactions in the transition state. The chiral amine and the this compound approach each other in a way that minimizes steric hindrance, leading to the preferential formation of one diastereomer over the other. This process is a powerful tool for accessing enantiomerically enriched amines, which are crucial building blocks in the synthesis of pharmaceuticals and other biologically active molecules. nih.govnih.gov
Acylation of Chiral Oxazolidinones
Chiral oxazolidinones, such as those developed by David A. Evans, are among the most reliable and widely used chiral auxiliaries in asymmetric synthesis. wikipedia.org The acylation of these auxiliaries with this compound furnishes N-acyloxazolidinones, which are versatile intermediates for a range of diastereoselective reactions. The acylation typically proceeds by deprotonation of the oxazolidinone with a strong base like n-butyllithium, followed by the addition of the acyl chloride. oup.com Milder conditions using a base such as triethylamine (B128534) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can also be employed. williams.edu
The resulting N-((S)-2-phenylpropanoyl)oxazolidinone can then be used to control the stereochemistry of subsequent reactions at the α-carbon of the propanoyl group. The bulky substituent on the chiral oxazolidinone (e.g., a benzyl (B1604629) or isopropyl group) effectively shields one face of the enolate formed from the acyl group, directing the approach of electrophiles to the opposite face with high diastereoselectivity. wikipedia.orgwilliams.edu This strategy has been successfully applied to the synthesis of optically active compounds, including derivatives of 2-phenylpropanoic acid. nih.gov
| Chiral Auxiliary | Acylating Agent | Product | Application |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Racemic 2-phenylpropanoyl chloride | (4R,5S)-4-Methyl-3-((S)-2-phenylpropanoyl)-5-phenyloxazolidin-2-one and (4R,5S)-4-Methyl-3-((R)-2-phenylpropanoyl)-5-phenyloxazolidin-2-one | Kinetic resolution of the acyl chloride. google.com |
| (S)-4-Benzyl-2-oxazolidinone | Propionic anhydride | (S)-4-Benzyl-3-propionyl-oxazolidin-2-one | Intermediate for diastereoselective alkylations. williams.edu |
Atropodiastereoselective Acylation Reactions
Atropisomers are stereoisomers that arise from restricted rotation around a single bond. The acylation of certain prochiral nucleophiles with this compound can proceed with atropodiastereoselectivity, meaning it not only creates a new stereocenter but also controls the formation of a chiral axis, leading to a specific atropisomer.
A notable example of atropodiastereoselective acylation is the reaction of 1-methyl-1,5-benzodiazepin-2-ones with this compound. This reaction yields N-acylated products with a high degree of diastereoselectivity, favoring the formation of the (a¹S,a²S,S)-atropisomer over the (a¹R,a²R,S)-isomer. nih.gov The notation here refers to the axial chirality (a¹, a²) and the stereocenter of the acyl group (S).
The observed diastereoselectivity is attributed to thermodynamically favorable π-π stacking interactions between one of the benzene (B151609) rings of the benzodiazepine (B76468) system and the phenyl group of the acyl chloride in the reaction's transition state. Computational studies support the presence of this stabilizing interaction. nih.gov Furthermore, the major diastereomer has been shown to be the more thermodynamically stable product, a stability that is rationalized by a folded conformation involving the two benzene rings of the benzodiazepine core. nih.gov
| Nucleophile | Acylating Agent | Major Diastereomer | Diastereomeric Ratio |
| 1-Methyl-1,5-benzodiazepin-2-one | This compound | (a¹S,a²S,S)-atropisomer | High |
Stereochemical Control in C-C and C-O Bond Formations
Once the (S)-2-phenylpropanoyl group is attached to a chiral auxiliary, the resulting system can be used to direct the stereochemical outcome of subsequent carbon-carbon and carbon-oxygen bond-forming reactions. The chiral auxiliary, in concert with the existing stereocenter of the 2-phenylpropanoyl moiety, creates a highly controlled chiral environment.
Diastereoselective Control Mechanisms
The mechanism of diastereoselective control in these reactions generally relies on the formation of a rigid chelated intermediate, most commonly a (Z)-enolate when using oxazolidinone auxiliaries. The metal cation (e.g., lithium or boron) coordinates to both the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring, creating a fixed conformation. wikipedia.orguwindsor.ca
The bulky substituent on the chiral auxiliary sterically blocks one of the two faces of the planar enolate. Consequently, an incoming electrophile can only approach from the less hindered face, resulting in the highly diastereoselective formation of a new stereocenter. wikipedia.orgwilliams.edu
This principle has been applied to various C-C bond-forming reactions:
Diastereoselective Alkylation: The enolate of an N-((S)-2-phenylpropanoyl) chiral auxiliary can react with alkyl halides to produce α-alkylated products with high diastereoselectivity. The stereochemical outcome is predictable based on the established model of electrophilic attack on the chelated (Z)-enolate. williams.educaltech.edu
Diastereoselective Aldol (B89426) Reactions: Boron enolates of N-acyloxazolidinones undergo highly diastereoselective aldol condensations with aldehydes. The reaction proceeds through a Zimmerman-Traxler-type chair-like transition state, where the substituents of both the enolate and the aldehyde occupy equatorial positions to minimize steric strain, leading to the formation of syn-aldol products. wikipedia.orgnih.gov
Diastereoselective Michael Additions: The enolates derived from these chiral imides can also participate in conjugate additions to α,β-unsaturated carbonyl compounds. The stereochemical course of the reaction is again dictated by the facial bias imposed by the chiral auxiliary. nih.govsioc-journal.cnwikipedia.org
Similarly, this strategy can be extended to C-O bond formations, such as the diastereoselective α-hydroxylation of the enolate using electrophilic oxygen sources like oxaziridines. The approach of the oxygenating agent is directed by the same steric factors that control C-C bond formation. pitt.edu
| Reaction Type | Electrophile | Key Intermediate | Stereochemical Rationale |
| Alkylation | Alkyl halide (e.g., benzyl bromide) | (Z)-Lithium enolate | Electrophile attacks the enolate face opposite the auxiliary's substituent. caltech.edu |
| Aldol Reaction | Aldehyde | (Z)-Boron enolate | Formation of a chair-like Zimmerman-Traxler transition state. wikipedia.org |
| Michael Addition | α,β-Unsaturated ester | (Z)-Lithium enolate | Conjugate addition to the less sterically hindered face of the enolate. nih.gov |
| Hydroxylation | N-sulfonyloxaziridine | (Z)-Lithium enolate | Electrophilic oxygen source approaches from the unhindered face. pitt.edu |
Enantioselective Pathways
This compound serves as a valuable chiral acylating agent for establishing stereocenters, most notably through the kinetic resolution (KR) of racemic compounds. Kinetic resolution is an enantioselective pathway where one enantiomer of a racemic starting material reacts faster with a chiral reagent than the other, allowing for the separation of the unreacted, slower-reacting enantiomer and the diastereomeric product formed from the faster-reacting enantiomer.
The acylative KR of racemic heterocyclic amines is a prominent application. Studies on racemic 3-methylbenzoxazines and tetrahydroquinaldines demonstrate that this compound and its analogues can achieve high stereoselectivity. acs.orgresearchgate.net In these reactions, the acyl chloride selectively acylates one enantiomer of the amine at a significantly higher rate. The efficiency of this selection is quantified by the selectivity factor (s), which is the ratio of the reaction rates of the two enantiomers (k_fast / k_slow). High 's' values indicate effective differentiation between the enantiomers. This method is a cornerstone for producing enantiopure amines, which are crucial building blocks for biologically active molecules and pharmaceuticals. nih.gov
The choice of solvent and reaction conditions can influence the selectivity, with solvents like dichloromethane (B109758) and acetonitrile (B52724) often providing optimal results for these resolutions. nih.gov The enantioselective pathway is governed by the energetic difference between the two competing diastereomeric transition states, which is explored in the subsequent sections.
Mechanistic Investigations of Stereoselective Acylation
The stereochemical outcome of acylations using this compound is determined by the kinetics of the competing reaction pathways. Mechanistic investigations, heavily supported by computational chemistry, reveal that the selectivity arises from subtle differences in the activation energies of the diastereomeric transition states.
The acylation is generally understood to proceed through a concerted S_N2-like mechanism or a stepwise pathway involving a tetrahedral intermediate. researchgate.net In either case, the three-dimensional arrangement of the nucleophile and the acyl chloride in the transition state dictates which diastereomer is formed preferentially. The factors governing the stability of these transition states are intricate and include a combination of steric and electronic interactions.
Transition State Analysis
Density Functional Theory (DFT) calculations have become indispensable for elucidating the mechanisms of stereoselective acylation. acs.orgnih.gov These computational studies allow for the localization and analysis of the geometries and energies of the transition states (TSs) for the formation of both the major and minor diastereomeric products.
The key determinant of stereoselectivity is the difference in the Gibbs free energy of activation (ΔΔG‡) between the two competing diastereomeric transition states. acs.org A larger ΔΔG‡ value corresponds to higher stereoselectivity. Research on the kinetic resolution of heterocyclic amines with chiral acyl chlorides shows that the more stable, lower-energy transition state is the one leading to the major product diastereomer. This stabilization is often achieved through specific non-covalent interactions. acs.orgresearchgate.net For instance, in the acylation of 3-methylbenzoxazines, the calculated difference in activation energies for diastereomeric TSs was found to correlate with the experimentally observed selectivity. researchgate.net
| Reactant System | Computational Method | Calculated ΔΔG‡ (kcal/mol) | Key Finding |
| Racemic Tetrahydroquinaldines + Chiral Acyl Chlorides | B3LYP-D4 | Varies with substrate | Stabilization of the favorable TS via π-π interactions is a key factor for stereodifferentiation. acs.org |
| Racemic 3-Methylbenzoxazines + (R)-2-Phenoxypropionyl Chlorides | DFT | Correlates with experimental 's' values | The energy difference between diastereomeric TSs increases with the electron-withdrawing nature of substituents on the acyl chloride. researchgate.net |
This table presents illustrative data based on findings from mechanistic studies of similar reactions.
Intermolecular and Intramolecular Interactions Governing Stereoselectivity
The energy difference between diastereomeric transition states is a direct result of the sum of all attractive and repulsive interactions between the reacting molecules. In the context of acylation with this compound, specific non-covalent interactions play a crucial role in stabilizing the favored transition state.
A recurring and dominant theme in the stereodifferentiation process is the presence of π-π stacking interactions. acs.orgnih.govd-nb.info The phenyl group of this compound can engage in stabilizing aromatic interactions with an aromatic moiety in the nucleophile. These interactions are highly dependent on geometry, favoring a specific orientation of the two molecules in the transition state.
In the kinetic resolution of aromatic heterocyclic amines, the transition state leading to the major product is often characterized by a favorable parallel or parallel-displaced arrangement of the aromatic rings of the acyl chloride and the amine. acs.orgresearchgate.net This stacking interaction lowers the energy of the favored TS relative to the competing TS, where such stabilizing interactions are absent or geometrically less favorable. acs.orgnih.gov DFT calculations have shown that the distance between the interacting aromatic planes in these stabilized transition states is typically around 3.45–3.55 Å, which is characteristic of significant π-π interactions. researchgate.net The steric hindrance caused by bulky substituents can also play a part, but the aromatic interactions are frequently the key determinant of selectivity. nih.gov
In reactions involving organometallic reagents, such as lithium enolates or lithium amides, the state of aggregation can profoundly influence reactivity and selectivity. While homoaggregates (aggregates of the same species) are common, the formation of mixed aggregates, or heteroaggregates , between the lithium salt of the nucleophile and other species in solution (like lithium chloride or another lithium enolate) is a critical phenomenon. researchgate.netacs.orgnih.gov
Studies on the oxidative coupling of lithium enolates have demonstrated a direct linear correlation between the degree of lithium enolate heteroaggregation and the formation of the cross-coupled (hetero) product. nih.govresearchgate.net In these cases, two different enolates form a mixed tetrameric aggregate (e.g., A₂B₂) which is the selectively reacting species. nih.gov Similarly, in stereoselective alkylations, the formation of well-defined mixed aggregates between a lithium enolate and a chiral lithium amide is implicated as the key to high stereocontrol. nih.gov
While not directly studied for this compound itself, this principle is highly relevant. In the acylation of a nucleophile generated by a strong base like lithium diisopropylamide (LDA), the reactive species is not a simple monomer. Instead, a heteroaggregate composed of the deprotonated nucleophile and the lithium amide likely forms. nih.govnih.gov The defined, chiral environment within this aggregate can pre-organize the nucleophile for a selective reaction with the incoming this compound, thus controlling the stereochemical outcome. The structure of these aggregates is sensitive to solvents and additives like LiCl, which can either break up larger aggregates into more reactive smaller ones or become incorporated into the aggregate structure, altering its reactivity and selectivity. researchgate.netnih.gov
Memory of Chirality Phenomena in Reactions involving this compound
The "memory of chirality" (MOC) is a sophisticated concept in asymmetric synthesis where the chiral information from a starting material is transferred to a product even though the original stereogenic element is temporarily destroyed during the reaction. scripps.eduresearchgate.net This typically occurs when a reaction proceeds through a transient, conformationally locked chiral intermediate, such as an axially or planar chiral enolate, which "remembers" the initial chirality. scripps.edujst.go.jp
The classic example involves the deprotonation of an α-amino acid derivative. The original point chirality at the α-carbon is destroyed to form an enolate. However, this enolate is not achiral; it adopts a conformationally stable, axially chiral C(1)-C(2) axis, which biases the subsequent reaction with an electrophile before racemization can occur. researchgate.netjst.go.jp A key requirement is that the rate of reaction of the chiral intermediate must be faster than its rate of racemization. scripps.edu
While MOC is traditionally associated with chirality originating from the substrate being transformed into a transient intermediate, the principle can be extended to reactions involving chiral reagents. In the context of this compound, an acylation reaction could proceed through a pathway exhibiting MOC characteristics. For instance, the reaction of the acyl chloride with a prochiral enolate could generate a transient, chiral tetrahedral intermediate. The rotation around newly formed bonds in this intermediate might be slow relative to its subsequent collapse to products. The inherent chirality of the 2-phenylpropanoyl group would direct the conformation of this intermediate, which then determines the stereochemistry of the newly formed stereocenter upon elimination of the chloride. This represents a transfer of chirality from the acylating agent to the product via a short-lived, conformationally restricted intermediate, a process that shares the fundamental principles of MOC. researchgate.net This mechanism has been invoked in asymmetric syntheses where intramolecular C-acylation of an axially chiral enolate intermediate proceeds with high retention of configuration. acs.orgresearchgate.netnih.gov
Synthesis of Chiral Pharmaceutical Intermediates
The production of single-enantiomer pharmaceutical ingredients is of paramount importance, as different enantiomers of a drug can exhibit distinct pharmacological and toxicological profiles. core.ac.uknih.gov this compound serves as a key starting material or reagent in the synthesis of various chiral intermediates destined for the pharmaceutical industry. lookchem.com
Precursors to 2-Arylpropionic Acid Derivatives
This compound is a direct precursor to (S)-2-arylpropionic acids, a class of compounds that includes many nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.netviamedica.pl The synthesis of optically active 2-phenylpropionic acids can be achieved through various methods, including those that start from optically pure materials like (S)-2-chloropropionyl chloride, a related compound. researchgate.net The general structure of these NSAIDs features a chiral center at the carbon atom of the propionic acid moiety, and it is often the (S)-enantiomer that possesses the desired therapeutic activity. viamedica.pl For instance, (S)-Ibuprofen and (S)-Naproxen are well-known examples of 2-arylpropionic acid derivatives where the (S)-enantiomer is the active form. researchgate.netresearchgate.net
Chiral Building Blocks for Complex Molecule Construction
Beyond its role in NSAID synthesis, this compound and its derivatives serve as versatile chiral building blocks for the construction of more complex molecules. bldpharm.com Chiral secondary alcohols, for example, are crucial intermediates in drug preparation and can be synthesized through methods involving chiral reagents. mdpi.com The defined stereochemistry of this compound allows for the introduction of a specific stereocenter into a larger molecular framework, which is a critical step in the total synthesis of many natural products and complex pharmaceutical agents. nih.gov The ability to construct intricate, three-dimensional molecular architectures with high stereochemical control is a cornerstone of modern medicinal chemistry. core.ac.uk
Role in the Generation of Enantiomerically Pure Compounds
The generation of enantiomerically pure compounds is a central goal of asymmetric synthesis. metu.edu.tr this compound plays a significant role in achieving this through processes like kinetic resolution. researchgate.net In a kinetic resolution, a racemic mixture of a chiral compound is reacted with a single enantiomer of a chiral resolving agent, such as this compound. The two enantiomers of the racemate will react at different rates with the chiral agent, leading to a mixture of diastereomeric products that can be separated. This process allows for the isolation of one enantiomer in high enantiomeric excess. researchgate.net
For example, the parallel kinetic resolution of 2-phenylpropanoyl chloride itself using quasi-enantiomeric oxazolidinones has been studied. researchgate.net This method demonstrates how the inherent chirality of the molecule can be exploited to separate its enantiomers. Furthermore, biocatalytic processes, which often exhibit high enantioselectivity, are increasingly used to produce single enantiomers of drug intermediates. core.ac.uknih.gov
Derivatization for Stereochemical Assignment
Determining the absolute configuration of a newly synthesized chiral molecule is a fundamental requirement in stereochemistry. This compound and similar chiral derivatizing agents are instrumental in this process.
Formation of Mosher Esters for Absolute Configuration Determination
A widely used method for determining the absolute configuration of chiral alcohols and amines is the Mosher's method. umn.edunih.gov This technique involves reacting the chiral alcohol or amine of unknown stereochemistry with both enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, or its more reactive acid chloride (MTPA-Cl). umn.eduwikipedia.org
While not Mosher's acid itself, this compound can be used in a similar fashion to create diastereomeric esters. The resulting diastereomers will have distinct signals in their Nuclear Magnetic Resonance (NMR) spectra. umn.edustackexchange.com By analyzing the differences in the chemical shifts (Δδ) of the protons in the two diastereomeric esters, the absolute configuration of the original alcohol or amine can be reliably determined. umn.edunih.gov This analysis relies on a conformational model of the diastereomeric esters in solution. umn.edu The use of chiral derivatizing agents like MTPA-Cl is a powerful tool when X-ray crystallography is not feasible. stackexchange.com
Development of Novel Chiral Reagents and Catalysts from Derivatives
The development of new chiral reagents and catalysts is a continuous effort in asymmetric synthesis to achieve higher efficiency and selectivity. fit.edu Derivatives of this compound can be used to create novel chiral ligands and catalysts. For instance, chiral imidazolinium salts have been developed and their applications in asymmetric synthesis explored. tu-clausthal.de These catalysts can be used in a variety of transformations, including carbon-carbon bond forming reactions, to induce chirality in the product. fit.edu The design of new chiral sulfinyl imines derived from related phenyl-containing structures has also been reported for use in asymmetric additions, providing access to chiral amines. nih.gov The ability to tune the structure of these reagents allows for the optimization of catalytic activity and stereoselectivity for specific reactions.
Conclusion
(S)-2-Phenylpropanoyl chloride is a valuable chiral building block in organic synthesis. Its utility as a chiral acylating agent in diastereoselective reactions and kinetic resolutions highlights the importance of such reagents in the construction of complex, enantiomerically pure molecules. The principles of chirality and the application of chiral reagents like this compound are central to the advancement of modern synthetic chemistry, particularly in the development of new pharmaceuticals and other biologically active compounds.
An authoritative review of the synthetic methodologies for producing this compound is presented, with a strict focus on its preparation, derivatization, and the enantioselective strategies employed to isolate the desired (S)-enantiomer.
Advanced Characterization and Computational Studies of S 2 Phenylpropanoyl Chloride and Its Adducts
Spectroscopic Analysis in Stereochemical Research
Spectroscopic techniques are pivotal in analyzing the diastereomeric adducts formed from (S)-2-phenylpropanoyl chloride, providing insights into stereochemical assignments and enantiomeric purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Ratio Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the ratio of diastereomers formed from the reaction of this compound with a chiral substrate. wikipedia.org Since diastereomers are chemically distinct, their corresponding nuclei will resonate at different frequencies in an NMR spectrum, a phenomenon known as anisochrony. By integrating the signals corresponding to each diastereomer, their relative abundance, and thus the enantiomeric excess of the original substrate, can be accurately determined. researchgate.netnih.gov
The extent of chemical shift non-equivalence (Δδ) between the diastereomers is crucial for accurate integration. semanticscholar.org Protons or other nuclei close to the chiral centers are most likely to exhibit the largest Δδ values. For adducts of this compound, the methine proton (CH) of the 2-phenylpropanoyl moiety and protons on the substrate near the newly formed ester or amide linkage are often the most informative. The use of high-field NMR spectrometers enhances the resolution of these signals, facilitating more precise quantification. nih.gov
For example, in the ¹H NMR spectrum of the diastereomeric esters formed from this compound and a racemic secondary alcohol, two distinct sets of signals will be observed for the protons of the alcohol and the acid chloride. The integration of a well-resolved pair of signals, one for each diastereomer, allows for the calculation of the diastereomeric ratio. researchgate.net
Table 1: Representative ¹H NMR Chemical Shift Differences (Δδ) for Diastereomeric Adducts
| Diastereomeric Adduct | Proton Analyzed | Chemical Shift (δ) Diastereomer 1 (ppm) | Chemical Shift (δ) Diastereomer 2 (ppm) | Δδ (ppm) |
| Ester with (±)-1-phenylethanol | Methine proton of alcohol | 5.98 | 6.02 | 0.04 |
| Amide with (±)-α-methylbenzylamine | Methine proton of amine | 5.25 | 5.31 | 0.06 |
| Ester with (±)-menthol | Methyl group of menthol | 0.75 | 0.78 | 0.03 |
Note: The data presented in this table is illustrative and intended to demonstrate the concept of chemical shift differences in diastereomers. Actual values can vary based on experimental conditions.
Vibrational Spectroscopy (IR) for Functional Group Analysis
Infrared (IR) spectroscopy is a valuable technique for confirming the formation of the desired ester or amide adducts of this compound. The key diagnostic feature is the carbonyl (C=O) stretching vibration of the newly formed ester or amide functional group.
This compound itself exhibits a characteristic C=O stretching frequency for an acyl chloride, typically in the range of 1785-1815 cm⁻¹. Upon reaction with an alcohol or amine, this band disappears and is replaced by a new C=O stretching band at a lower frequency. For esters, this band typically appears in the region of 1735-1750 cm⁻¹, while for amides, it is observed in the 1650-1690 cm⁻¹ range. libretexts.orgpressbooks.publumenlearning.com The presence of this new band, along with the disappearance of the O-H stretch from the alcohol (around 3200-3600 cm⁻¹) or the N-H stretch from the amine (around 3300-3500 cm⁻¹), provides strong evidence for the successful derivatization. openstax.orglibretexts.org
Table 2: Characteristic IR Absorption Frequencies
| Functional Group | Characteristic Absorption (cm⁻¹) |
| Acyl Chloride (C=O) | 1785-1815 |
| Ester (C=O) | 1735-1750 |
| Amide (C=O) | 1650-1690 |
| Alcohol (O-H) | 3200-3600 (broad) |
| Amine (N-H) | 3300-3500 (sharp) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is employed to confirm the molecular weight of the diastereomeric adducts and to study their fragmentation patterns. The molecular ion peak (M⁺) in the mass spectrum will correspond to the combined molecular weight of the (S)-2-phenylpropanoyl moiety and the substrate alcohol or amine, minus the elements of HCl.
The fragmentation patterns observed in the mass spectrum can provide structural information about the adducts. Common fragmentation pathways for esters and amides include cleavage of the C-O or C-N bond, respectively. For adducts of this compound, a prominent fragment ion often corresponds to the 2-phenylpropanoyl cation (m/z 133). Other fragmentations can arise from the substrate portion of the molecule. While mass spectrometry itself does not typically differentiate between diastereomers, it is an essential tool for confirming the identity of the derivatized products. acdlabs.comyoutube.com
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the most definitive method for determining the three-dimensional structure of crystalline solids, including the adducts of this compound. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of a diastereomeric adduct, a detailed map of electron density can be generated, revealing the precise arrangement of atoms in the molecule.
Determination of Absolute and Relative Stereochemistry
For chiral molecules, X-ray crystallography can be used to determine the absolute stereochemistry of each stereocenter, provided a heavy atom is present in the structure or by using anomalous dispersion effects. nih.govlibretexts.orgmdpi.com In the case of a diastereomeric adduct formed from this compound (whose absolute configuration is known), determining the crystal structure of one of the diastereomers allows for the unambiguous assignment of the absolute configuration of the chiral center in the substrate. libretexts.org
The relative stereochemistry between the chiral center of the (S)-2-phenylpropanoyl moiety and the chiral center(s) of the substrate is also directly visualized. This provides unequivocal proof of the stereochemical relationship between the different parts of the molecule in the solid state. mdpi.com
Conformational Analysis in Crystal Lattices
For example, the orientation of the phenyl group of the 2-phenylpropanoyl moiety relative to the substrate can be determined. This information can be valuable for understanding the interactions that lead to the observed differences in spectroscopic properties between the diastereomers. The packing of the molecules in the crystal lattice, governed by intermolecular forces such as hydrogen bonding and van der Waals interactions, can also be analyzed. nih.gov
Theoretical and Computational Chemistry Approaches
Computational chemistry provides powerful tools for investigating the structure, reactivity, and properties of molecules at an atomic level. For a chiral molecule like this compound, theoretical approaches such as Density Functional Theory (DFT), ab initio methods, and Molecular Dynamics (MD) simulations offer deep insights that complement experimental findings. These methods allow for the detailed exploration of geometric parameters, reaction pathways, conformational flexibility, and spectroscopic characteristics.
Density Functional Theory (DFT) Calculations for Geometry Optimization
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules, offering a favorable balance between accuracy and computational cost. arxiv.org Geometry optimization is a fundamental application of DFT, where the goal is to find the minimum energy structure of a molecule, corresponding to its most stable three-dimensional arrangement. nih.govbohrium.com
For this compound, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311G(d,p), can be employed to determine its equilibrium geometry. nih.govscispace.com These calculations yield precise values for bond lengths, bond angles, and dihedral angles. The process involves starting with an initial guess of the molecular structure and iteratively adjusting the atomic coordinates to minimize the total electronic energy of the system. bohrium.com The optimized geometry corresponds to a true minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation. nih.gov
The data obtained from geometry optimization is crucial for understanding the molecule's steric and electronic properties. For instance, the planarity of the carbonyl group and the orientation of the phenyl ring relative to the acyl chloride moiety can be precisely determined.
| Parameter | Description | Typical Calculated Value (Å or °) |
|---|---|---|
| r(C=O) | Carbonyl bond length | ~1.18 - 1.20 Å |
| r(C-Cl) | Carbon-chlorine bond length | ~1.79 - 1.82 Å |
| r(C-Cα) | Bond length between carbonyl C and chiral C | ~1.51 - 1.54 Å |
| ∠(O=C-Cl) | Carbonyl-carbon-chlorine bond angle | ~120 - 122° |
| ∠(O=C-Cα) | Carbonyl-carbon-alpha carbon bond angle | ~125 - 127° |
| τ(Cl-C-Cα-Cphenyl) | Dihedral angle defining phenyl group orientation | Variable (depends on conformer) |
Note: The values in the table are representative examples for acyl chlorides and may vary depending on the specific molecule, functional, and basis set used in the calculation.
Molecular Dynamics Simulations for Conformational Landscapes
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. nih.govmanchester.ac.uk For a flexible molecule like this compound, which has multiple rotatable bonds, MD simulations can be used to explore its conformational landscape and identify the most stable and populated conformers. acs.orgbiorxiv.org Chirality plays a crucial role in the effects that can be studied using MD simulations. acs.org
In an MD simulation, the classical equations of motion are solved for all atoms in the system over a period of time, generating a trajectory that describes how the positions and velocities of the atoms evolve. biorxiv.org This allows for the sampling of a wide range of molecular conformations. nih.gov By analyzing this trajectory, a free energy landscape can be constructed, which maps the potential energy of the system as a function of specific geometric parameters, such as key dihedral angles. nih.govmanchester.ac.uk
For this compound, the key degrees of freedom include the rotation around the Cα-C(O) bond and the Cα-C(phenyl) bond. The MD simulation can reveal the relative stabilities of different rotamers and the energy barriers for interconversion between them. This information is vital for understanding how the molecule's shape influences its reactivity and interactions with other chiral molecules. acs.orgaps.org
Prediction of Spectroscopic Parameters and Electronic Properties
Computational methods, particularly DFT, are highly effective at predicting various spectroscopic parameters and electronic properties of molecules. nih.govjchemlett.com These theoretical predictions can be used to interpret experimental spectra, assign signals, and gain insight into the electronic structure. nih.govmdpi.com
Spectroscopic Parameters:
NMR Spectroscopy: DFT can accurately predict nuclear magnetic shielding tensors, which can be converted into chemical shifts (¹H and ¹³C) for comparison with experimental NMR spectra. nih.govresearchgate.netresearchgate.netfigshare.com This is invaluable for structural elucidation and confirming the identity of the compound.
Vibrational Spectroscopy (IR and Raman): The calculation of vibrational frequencies and intensities allows for the theoretical prediction of infrared and Raman spectra. mdpi.com Specific vibrational modes, such as the characteristic C=O stretch of the acyl chloride group, can be identified and analyzed.
Electronic Properties:
Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The HOMO-LUMO energy gap provides an estimate of the molecule's electronic stability and excitation energy. scispace.comjchemlett.com
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecular surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For an acyl chloride, the MEP map would clearly show the electrophilic nature of the carbonyl carbon. researchgate.net
| Property | Description | Typical Calculated Value |
|---|---|---|
| ¹³C NMR δ(C=O) | Chemical shift of the carbonyl carbon | 168 - 175 ppm |
| IR ν(C=O) | Carbonyl stretching frequency | 1780 - 1810 cm⁻¹ |
| HOMO Energy | Energy of the highest occupied molecular orbital | -6.5 to -7.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -1.0 to -2.0 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.5 to 6.5 eV |
| Dipole Moment | Molecular polarity | ~2.5 - 3.5 Debye |
Note: The presented values are illustrative and derived from computational studies on related aromatic acyl chloride structures. jchemlett.comresearchgate.net
Future Directions and Emerging Research Areas
Development of More Efficient and Sustainable Synthetic Routes
The chemical industry is increasingly moving towards more sustainable and environmentally friendly processes, a trend that directly impacts the synthesis of key chiral intermediates like (S)-2-phenylpropanoyl chloride. nih.gov Future research will likely focus on developing synthetic routes that align with the principles of green chemistry, aiming to reduce waste, avoid hazardous reagents, and improve energy efficiency. uniroma1.it
Traditional methods for preparing acyl chlorides often involve reagents like thionyl chloride or phosphorus chlorides, which can generate corrosive byproducts such as HCl and sulfur dioxide. libretexts.org Emerging research is exploring cleaner alternatives. For instance, technologies based on micellar catalysis, which use surfactants to enable reactions in water, represent a promising avenue for more sustainable amide bond formation from acyl chlorides. acs.org Applying such "in-water" or "on-water" methodologies could significantly reduce the reliance on volatile organic solvents.
Furthermore, the development of catalytic methods to convert carboxylic acids to acyl chlorides is a key goal. While not yet widely implemented for this specific compound, future work may focus on catalytic cycles that regenerate the chlorinating agent, thus minimizing waste. The broader field of chlorine chemistry is also being re-evaluated from a sustainability perspective, emphasizing how highly reactive reagents like acyl chlorides can be produced and used with minimal environmental impact, for example, by ensuring that byproducts like HCl have commercial value and are part of a circular economy. nih.gov
The following table summarizes potential green chemistry approaches for the synthesis of this compound:
| Current Method | Potential Green Alternative | Key Advantages |
| Use of thionyl chloride (SOCl₂) or oxalyl chloride | Catalytic chlorination cycles | Reduces stoichiometric waste, avoids hazardous reagents. |
| Reactions in volatile organic solvents (e.g., DCM, THF) | Micellar catalysis in aqueous media | Eliminates the need for organic solvents, improves safety. acs.org |
| Energy-intensive purification steps (e.g., distillation) | Flow chemistry processes | Offers better control over reaction parameters, potentially reducing energy consumption and improving yield. |
Exploration of Novel Catalytic Asymmetric Reactions
This compound serves as a fundamental chiral building block, and its future applications will be greatly expanded by the discovery of novel catalytic asymmetric reactions. enamine.net Organocatalysis, which uses small organic molecules to catalyze chemical transformations, is a particularly active area of research. nih.gov The development of new organocatalysts could enable highly enantioselective reactions where this compound is used to introduce a stereocenter with high precision.
One area of interest is the further development of kinetic resolution processes. Studies have already investigated the parallel kinetic resolution of racemic 2-phenylpropanoyl chloride, where a chiral reagent reacts at different rates with each enantiomer, allowing for their separation. researchgate.net Future research may uncover more efficient catalysts for this process, providing a highly effective route to enantiopure derivatives.
Moreover, there is potential for this compound to be used in atroposelective reactions, where the restricted rotation around a single bond leads to stable, chiral atropisomers. Recent advances have demonstrated the use of organocatalysts in atroposelective N-acylation, a strategy that could potentially be adapted for reactions involving this compound to create novel N-N axially chiral compounds. rsc.org
Emerging catalytic systems, including those that combine different modes of catalysis (e.g., photoredox with organocatalysis), are also expected to open up new reaction pathways. frontiersin.org These dual catalytic systems could enable transformations that are not possible with a single catalyst, such as novel cycloaddition or cross-coupling reactions where this compound acts as a key reactant.
Expansion of Applications in Complex Chemical Synthesis
The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries continues to grow, driving the need for versatile chiral building blocks like this compound. enamine.net Its application in the total synthesis of natural products and other biologically active molecules is a major area for future expansion. nih.govuiowa.edu The structural motif of a phenyl group adjacent to a stereocenter is common in many bioactive compounds, making this acyl chloride a highly relevant precursor.
Future research will likely see this compound employed in the synthesis of increasingly complex molecular architectures. As new synthetic methodologies are developed, it will become easier to incorporate this building block into multi-step syntheses. For example, its use in fragment-based drug discovery, where smaller, well-defined molecules are combined to create lead compounds, is a promising area.
The development of cascade or domino reactions involving this compound could also streamline the synthesis of complex targets. nih.gov These reactions, where multiple bond-forming events occur in a single step, offer significant advantages in terms of efficiency and atom economy. A hypothetical cascade could involve the acylation of a substrate with this compound, followed by an intramolecular cyclization to rapidly build molecular complexity.
The table below outlines potential areas for the expanded application of this compound in complex synthesis:
| Application Area | Description | Potential Impact |
| Total Synthesis of Natural Products | Use as a key starting material or intermediate for molecules with biological activity. nih.gov | Provides access to rare or difficult-to-isolate natural products for further study. |
| Medicinal Chemistry | Incorporation into novel drug candidates, particularly for targets where chirality is crucial for efficacy. | Development of more potent and selective pharmaceuticals with fewer side effects. |
| Materials Science | Synthesis of chiral polymers or liquid crystals with unique optical or electronic properties. | Creation of advanced materials for applications in displays, sensors, and enantioselective separations. |
Advanced Computational Modeling for Predictive Understanding of Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern organic synthesis for understanding reaction mechanisms and predicting stereochemical outcomes. chemrxiv.org The application of these methods to reactions involving this compound is a key area for future research that promises to accelerate the discovery of new transformations.
Computational studies can provide detailed insights into the transition states of reactions, explaining the origins of enantioselectivity in catalytic processes. nih.gov For example, DFT calculations could be used to model the interaction of this compound with a chiral catalyst and a substrate, revealing the subtle non-covalent interactions that determine which diastereomeric transition state is favored. This understanding can guide the rational design of more effective catalysts. dntb.gov.ua
Predictive modeling can also be used to explore the reactivity of this compound with various nucleophiles, helping to identify promising new reactions before they are attempted in the lab. rsc.org By calculating reaction energy barriers, computational models can predict whether a proposed transformation is likely to be feasible and under what conditions it might proceed. This in-silico screening can save significant time and resources in the laboratory.
Furthermore, computational studies can aid in the interpretation of experimental results. For instance, if a reaction yields an unexpected stereoisomer, DFT modeling can be used to elucidate the alternative mechanistic pathway that leads to its formation. As computational methods become more powerful and accessible, their integration into the workflow of synthetic chemistry will be crucial for unlocking the full potential of chiral building blocks like this compound. researchgate.net
Q & A
Q. What are the critical physical properties of (S)-2-phenylpropanoyl chloride that dictate its handling and storage in laboratory settings?
this compound (CAS 22414-26-2) is moisture-sensitive and typically stored at 2–8°C to prevent hydrolysis . Key properties include:
- Boiling point : 98–100°C at 15 Torr, necessitating vacuum distillation for purification .
- Melting point : 112–114°C (in dichloromethane/ligroine solvent systems), which aids in crystallization-based purification .
- Density : 1.139 g/cm³, useful for solvent selection during extractions. Handling requires anhydrous conditions (e.g., Schlenk techniques) and inert atmospheres to avoid side reactions with ambient moisture.
Q. What synthetic routes are effective for preparing this compound, and how are yield and purity optimized?
A common method involves the reaction of (S)-2-phenylpropanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride under reflux in anhydrous dichloromethane. Key considerations:
- Catalytic DMAP : Enhances reaction rate by activating the acyl intermediate .
- Solvent choice : Dichloromethane minimizes side reactions due to its low nucleophilicity.
- Workup : Excess reagents are removed under reduced pressure, followed by distillation. Yields >70% are achievable with rigorous exclusion of moisture .
Advanced Research Questions
Q. How can enantiomeric purity of this compound be ensured during synthesis, and what analytical methods validate chiral integrity?
Enantiomeric purity is critical for stereospecific applications (e.g., drug intermediates). Strategies include:
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic acyl substitution reactions?
The methyl group adjacent to the carbonyl creates steric hindrance, slowing nucleophilic attack compared to less substituted acyl chlorides (e.g., acetyl chloride). Electronic effects:
- Electron-withdrawing phenyl group : Enhances electrophilicity at the carbonyl carbon, favoring reactions with weak nucleophiles (e.g., amines) .
- Steric shielding : Requires optimized reaction temperatures (e.g., 0–25°C) to balance reactivity and selectivity. Kinetic studies using UV-Vis spectroscopy can monitor reaction progress under varying conditions .
Q. How should researchers resolve contradictions in reported spectral data (e.g., melting points, NMR shifts) for this compound?
Discrepancies may arise from impurities or solvent effects. Validation strategies:
- Reproducibility tests : Synthesize the compound using literature protocols and compare spectral data (e.g., ¹H NMR δ 1.61 ppm for methyl groups in CDCl₃) .
- Cross-referencing databases : NIST Chemistry WebBook provides validated thermochemical data for related acyl chlorides .
- Peer consultation : Collaborate with crystallography labs to confirm structure via X-ray diffraction, especially if polymorphs are suspected.
Methodological Considerations
Q. What safety protocols are essential when handling this compound in kinetic studies?
- Engineering controls : Use fume hoods to manage HCl vapors released during reactions .
- PPE : Acid-resistant gloves and goggles to prevent contact with corrosive liquids.
- Spill management : Neutralize spills with sodium bicarbonate before disposal .
Q. What strategies mitigate racemization during derivatization of this compound into amides or esters?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
